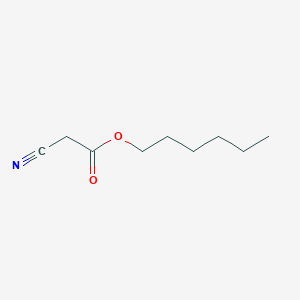

Hexyl cyanoacetate

Description

Properties

IUPAC Name |

hexyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKKBTPSCGLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158200 | |

| Record name | Acetic acid, cyano-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-53-0 | |

| Record name | Acetic acid, 2-cyano-, hexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cyano-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HEXYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD7W48M8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexyl cyanoacetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl cyanoacetate is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. Its unique molecular architecture, featuring a reactive methylene group flanked by a nitrile and an ester, allows for its participation in a variety of carbon-carbon bond-forming reactions. This document provides an in-depth overview of the chemical and physical properties of hexyl cyanoacetate, its molecular structure, detailed experimental protocols for its synthesis and purification, and its characteristic reactivity, with a focus on the Knoevenagel condensation. Spectroscopic data are also presented to aid in its characterization.

Chemical Structure and Identification

Hexyl cyanoacetate, also known as hexyl 2-cyanoacetate, is the hexyl ester of cyanoacetic acid.[1] Its structure is characterized by a hexyl ester group and a nitrile group attached to a central methylene carbon.

Table 1: Structural and Identification Data for Hexyl Cyanoacetate [1]

| Identifier | Value |

| IUPAC Name | hexyl 2-cyanoacetate |

| Synonyms | n-hexyl cyanoacetate, Cyanoacetic acid hexyl ester |

| CAS Number | 13361-53-0 |

| Molecular Formula | C₉H₁₅NO₂ |

| SMILES | CCCCCCOC(=O)CC#N |

| InChI | InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3 |

| InChIKey | PWKKBTPSCGLYBR-UHFFFAOYSA-N |

Physicochemical Properties

Hexyl cyanoacetate is a colorless liquid at room temperature with a faint, characteristic odor. It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1]

Table 2: Physicochemical Properties of Hexyl Cyanoacetate

| Property | Value | Source |

| Molecular Weight | 169.22 g/mol | [1] |

| Boiling Point | 228.7 °C at 760 mmHg | |

| Density | 0.972 g/cm³ | |

| Flash Point | 98.2 °C | |

| Vapor Pressure | 0.0724 mmHg at 25 °C | |

| Refractive Index | 1.435 | |

| Solubility | Poorly soluble in water; Soluble in alcohols and other organic solvents. | [1] |

Experimental Protocols

Synthesis of Hexyl Cyanoacetate via Fischer Esterification

The most common method for synthesizing hexyl cyanoacetate is through the Fischer esterification of cyanoacetic acid with n-hexanol in the presence of an acid catalyst.[2][3]

Materials:

-

Cyanoacetic acid

-

n-Hexanol (in excess, can also serve as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene or other suitable solvent for azeotropic removal of water

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or a similar setup for water removal

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, a 2 to 3-fold molar excess of n-hexanol, and a suitable solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude hexyl cyanoacetate by vacuum distillation to obtain the final product.[4][5]

Knoevenagel Condensation with Hexyl Cyanoacetate

Hexyl cyanoacetate is a key substrate in the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[6][7][8][9]

Materials:

-

Hexyl cyanoacetate

-

An aldehyde or ketone (e.g., benzaldehyde)

-

A weak base catalyst (e.g., piperidine, ammonium acetate)

-

A suitable solvent (e.g., toluene, ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Apparatus for workup and purification (as needed)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone and a molar equivalent of hexyl cyanoacetate in a suitable solvent.

-

Add a catalytic amount of a weak base.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The workup procedure will vary depending on the specific reactants and solvent used but generally involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity and Mechanisms

The reactivity of hexyl cyanoacetate is dominated by the acidity of the α-protons on the methylene group situated between the electron-withdrawing nitrile and ester groups. This allows for easy deprotonation by a base to form a stabilized carbanion, which is a potent nucleophile.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through the following steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene group of hexyl cyanoacetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the catalyst or a proton source in the reaction mixture.

-

Dehydration: The resulting β-hydroxy compound undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of hexyl cyanoacetate.

Infrared (IR) Spectroscopy

The FTIR spectrum of hexyl cyanoacetate displays characteristic absorption bands corresponding to its functional groups.[10][11]

Table 3: Predicted FTIR Spectral Data for Hexyl Cyanoacetate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H (alkyl) | Stretching |

| ~2250 | C≡N (nitrile) | Stretching |

| ~1750 | C=O (ester) | Stretching |

| ~1465 | C-H (alkyl) | Bending |

| ~1250-1000 | C-O (ester) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[12][13][14][15][16][17][18]

Table 4: Predicted ¹H NMR Spectral Data for Hexyl Cyanoacetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| ~3.4 | Singlet | 2H | NC-CH₂ -COO- |

| ~1.7 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~1.3 | Multiplet | 6H | -O-(CH₂)₂-(CH₂ )₃-CH₃ |

| ~0.9 | Triplet | 3H | -O-(CH₂)₅-CH₃ |

Table 5: Predicted ¹³C NMR Spectral Data for Hexyl Cyanoacetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (ester) |

| ~115 | C ≡N (nitrile) |

| ~67 | -O-C H₂- |

| ~31 | Methylene carbons of hexyl chain |

| ~28 | Methylene carbons of hexyl chain |

| ~25 | Methylene carbons of hexyl chain |

| ~22 | Methylene carbons of hexyl chain |

| ~25 | NC-C H₂-COO- |

| ~14 | -C H₃ |

Safety and Handling

Hexyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Hexyl cyanoacetate is a valuable building block in organic synthesis, owing to its versatile reactivity. The information provided in this guide, including its physicochemical properties, detailed synthetic protocols, and spectroscopic data, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its properties and handling requirements is essential for its safe and effective utilization in the laboratory.

References

- 1. Hexyl cyanoacetate | C9H15NO2 | CID 25920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. hexyl cyanoacetate | 13361-53-0 [chemicalbook.com]

- 6. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]

- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 8. asianpubs.org [asianpubs.org]

- 9. publications.aston.ac.uk [publications.aston.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. compoundchem.com [compoundchem.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Cyanoacetic acid(372-09-8) 1H NMR [m.chemicalbook.com]

Hexyl Cyanoacetate: A Technical Guide for Researchers

CAS Number: 13361-53-0

This technical guide provides an in-depth overview of hexyl cyanoacetate, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, safety, and synthesis.

Chemical and Physical Properties

Hexyl cyanoacetate, with the molecular formula C9H15NO2, is a combustible liquid.[1] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 169.22 g/mol | [1] |

| Density | 0.972 g/cm³ | [2] |

| Boiling Point | 228.7 °C at 760 mmHg | [2] |

| Flash Point | 98.2 °C | [2] |

| Vapor Pressure | 0.0724 mmHg at 25°C | [2] |

| Refractive Index | 1.435 | [2] |

| LogP | 2.02358 | [2] |

Safety and Toxicological Data

Hexyl cyanoacetate is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

Acute Toxicity Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 6440 mg/kg |

Source: Chemsrc[2]

Experimental Protocols

Synthesis of Hexyl Cyanoacetate

A common method for the synthesis of hexyl cyanoacetate is the esterification of cyanoacetic acid with hexanol. This reaction is typically catalyzed by an acid.

Materials:

-

Cyanoacetic acid

-

Hexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

Procedure:

-

A mixture of cyanoacetic acid, a molar excess of hexanol, and a catalytic amount of p-toluenesulfonic acid in toluene is charged into a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored for completion, typically by observing the amount of water collected.

-

Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent and excess hexanol are removed under reduced pressure.

-

The crude hexyl cyanoacetate is then purified by vacuum distillation to yield the final product.

Diagrams

Synthesis of Hexyl Cyanoacetate

The following diagram illustrates the synthesis of hexyl cyanoacetate through the esterification of cyanoacetic acid and hexanol.

Caption: Synthesis of Hexyl Cyanoacetate.

References

An In-depth Technical Guide to the Synthesis and Preparation of n-Hexyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Hexyl cyanoacetate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its preparation is primarily achieved through two principal synthetic routes: the direct esterification of cyanoacetic acid with n-hexanol and the transesterification of a lower alkyl cyanoacetate with n-hexanol. This guide provides a comprehensive overview of these methodologies, detailing experimental protocols and presenting a comparative analysis of their quantitative aspects.

Introduction

n-Hexyl cyanoacetate (C9H15NO2) is an organic compound featuring both a nitrile and an ester functional group.[1] This bifunctionality makes it a versatile building block in various chemical transformations. The synthesis of n-hexyl cyanoacetate is a crucial step in the production of more complex molecules, and the optimization of its preparation is of significant interest to the chemical and pharmaceutical industries. This document outlines the two predominant methods for its synthesis, providing detailed procedural information and a summary of key performance indicators for each route.

Synthetic Methodologies

The synthesis of n-hexyl cyanoacetate can be efficiently accomplished by two primary methods:

-

Direct Esterification (Fischer Esterification): This classic method involves the reaction of cyanoacetic acid with n-hexanol in the presence of an acid catalyst. To drive the reaction equilibrium towards the product, the water formed during the reaction is continuously removed, typically through azeotropic distillation.[2]

-

Transesterification: This method involves the reaction of a lower alkyl ester of cyanoacetic acid, such as methyl or ethyl cyanoacetate, with n-hexanol. This reaction is often catalyzed by organometallic compounds or solid catalysts.[3]

Data Presentation: A Comparative Analysis

The selection of a synthetic route often depends on factors such as yield, purity, reaction conditions, and catalyst cost and sensitivity. The following table summarizes the quantitative data associated with the two primary methods for preparing n-hexyl cyanoacetate.

| Parameter | Direct Esterification (Adapted from 2-ethylhexyl cyanoacetate synthesis) | Transesterification |

| Starting Materials | Cyanoacetic acid, n-hexanol | Methyl cyanoacetate, 1-hexanol |

| Catalyst | p-Toluenesulfonic acid | Dibutyltin dimethoxide |

| Reaction Temperature | 90-130°C (Reflux)[2][4] | 160°C (Reflux)[3] |

| Reaction Time | 3-8 hours[2] | 8 hours[3] |

| Conversion/Yield | ~92% (yield, adapted)[4] | 98% (conversion)[3] |

| Selectivity | High (byproduct is water) | 98%[3] |

| Work-up | Phase separation, washing, vacuum distillation[2] | Vacuum distillation[3] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of n-hexyl cyanoacetate via direct esterification and transesterification.

Direct Esterification of Cyanoacetic Acid with n-Hexanol

This procedure is adapted from the synthesis of similar alkyl cyanoacetates and utilizes Fischer esterification principles.[4][5]

Materials:

-

Cyanoacetic acid

-

n-Hexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add cyanoacetic acid (1.0 mol), n-hexanol (1.5 mol), and p-toluenesulfonic acid (0.02 mol).[4]

-

Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux (typically between 100-120°C) with vigorous stirring.[2]

-

Continuously remove the water that collects in the Dean-Stark trap. The reaction is typically complete within 3 to 8 hours, or when no more water is collected.[2]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude n-hexyl cyanoacetate by vacuum distillation to obtain the final product.[4]

Transesterification of Methyl Cyanoacetate with 1-Hexanol

This procedure is based on a patented method for the synthesis of higher cyanoacetic esters.[3]

Materials:

-

Methyl cyanoacetate

-

1-Hexanol

-

Dibutyltin dimethoxide (catalyst)

Equipment:

-

Reaction apparatus equipped for heating and distillation

-

Vacuum distillation apparatus

Procedure:

-

In a reaction apparatus equipped for heating and distillation, combine methyl cyanoacetate (9.9 g) and 1-hexanol (80 g).[3]

-

Add dibutyltin dimethoxide (1.6 g) as a catalyst.[3]

-

Heat the reaction mixture to reflux (approximately 160°C).[3]

-

Carry out the reaction for 8 hours while continuously removing the methanol formed from the reaction system by distillation.[3]

-

After the reaction is complete, purify the resulting n-hexyl cyanoacetate by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Chemical pathways for the synthesis of n-hexyl cyanoacetate.

Caption: A generalized experimental workflow for the synthesis of n-hexyl cyanoacetate.

Conclusion

Both direct esterification and transesterification are highly effective methods for the synthesis of n-hexyl cyanoacetate. The choice between the two methods will depend on the specific requirements of the synthesis, including the availability of starting materials, desired purity, and economic considerations. The direct esterification route offers a high yield with readily available starting materials, while the transesterification method provides excellent conversion and selectivity under specific catalytic conditions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. Hexyl cyanoacetate | C9H15NO2 | CID 25920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Solubility of Hexyl Cyanoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl cyanoacetate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, physicochemical properties, and standardized experimental protocols for determining solubility. This information is crucial for the effective use of hexyl cyanoacetate in organic synthesis, formulation development, and other research applications.

Physicochemical Properties of Hexyl Cyanoacetate

Understanding the fundamental physicochemical properties of hexyl cyanoacetate is essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Appearance | Colorless liquid, may appear slightly oily or viscous | [2] |

| Density | 0.972 g/cm³ | [3] |

| Boiling Point | 228.7 °C at 760 mmHg | [3] |

| Flash Point | 98.2 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.02358 | [3] |

Qualitative Solubility of Hexyl Cyanoacetate

Hexyl cyanoacetate's solubility is dictated by its molecular structure, which includes a polar cyano and ester group, and a non-polar hexyl chain. This dual nature results in varying degrees of solubility in different organic solvents.[2]

| Solvent Type | Examples | Qualitative Solubility | Rationale |

| Non-Polar Organic Solvents | Hexane, Chloroform | Highly Soluble | The long alkyl (hexyl) chain of hexyl cyanoacetate has strong van der Waals interactions with non-polar solvents, leading to high solubility.[2] |

| Slightly Polar Organic Solvents | Ethanol | Moderately Soluble | The ester and cyano groups can participate in dipole-dipole interactions with slightly polar solvents, but the non-polar chain limits miscibility compared to more polar solutes.[2] |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Expected to be Soluble | The polar nature of these solvents can interact with the polar functionalities of hexyl cyanoacetate. |

| Polar Protic Solvents | Water | Poorly Soluble / Insoluble | The large, hydrophobic hexyl group significantly reduces the molecule's ability to form hydrogen bonds with water, resulting in low solubility.[2] |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed experimental protocols that can be adapted to quantitatively determine the solubility of hexyl cyanoacetate in specific organic solvents.

This method is a classic and reliable technique for determining the solubility of a liquid solute in a solvent.

-

Preparation of a Saturated Solution:

-

In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath), add a known volume of the desired organic solvent.

-

Slowly add an excess of hexyl cyanoacetate to the solvent while stirring continuously. The excess solute ensures that the solution becomes saturated.

-

-

Equilibration:

-

Maintain a constant temperature and continue to agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed for several hours to permit the separation of the undissolved hexyl cyanoacetate from the saturated solution. For mixtures that do not separate easily, centrifugation can be employed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Weigh the collected aliquot accurately.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) until a constant weight of the hexyl cyanoacetate residue is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the residual hexyl cyanoacetate per volume or mass of the solvent used.

-

This method is suitable for rapid and high-throughput solubility screening, particularly when a chromophore is present or can be derivatized.

-

Calibration Curve:

-

Prepare a series of standard solutions of hexyl cyanoacetate in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard at a predetermined wavelength using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturated Solution Preparation and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a compound.

Conclusion

References

Hexyl Cyanoacetate: A Technical Guide to its Physical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and predicted spectral properties of Hexyl cyanoacetate (CAS No: 16508-33-3). Due to the limited availability of experimentally-derived public spectral data for this specific compound, this document presents a combination of reported physical characteristics and predicted spectral data based on the analysis of its functional groups and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining the spectral data are also included.

Physical and Chemical Properties

Hexyl cyanoacetate is a colorless liquid with a chemical formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is characterized by the presence of a hexyl ester group and a nitrile functional group. A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 169.22 g/mol | --INVALID-LINK-- |

| CAS Number | 16508-33-3 | --INVALID-LINK-- |

| IUPAC Name | hexyl 2-cyanoacetate | --INVALID-LINK-- |

| Density | 0.9716 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 243 °C | --INVALID-LINK-- |

| Melting Point | -49 °C | --INVALID-LINK-- |

| State at Room Temp. | Liquid | --INVALID-LINK-- |

Predicted Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum of Hexyl cyanoacetate is expected to show distinct signals corresponding to the protons of the hexyl chain and the methylene group adjacent to the nitrile and ester functionalities. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (hexyl) | 0.8 - 1.0 | Triplet | 3H |

| -(CH₂)₄- (hexyl) | 1.2 - 1.8 | Multiplet | 8H |

| -O-CH₂- (hexyl) | 4.1 - 4.3 | Triplet | 2H |

| -CH₂-CN | 3.4 - 3.6 | Singlet | 2H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Table 3 outlines the predicted chemical shifts for the unique carbon atoms in Hexyl cyanoacetate.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (hexyl) | ~14 |

| -(CH₂)₄- (hexyl) | 22 - 32 |

| -O-CH₂- (hexyl) | ~66 |

| -CH₂-CN | ~25 |

| -C≡N | 115 - 120 |

| C=O (ester) | 165 - 175 |

Predicted IR Data

The infrared spectrum is determined by the vibrational frequencies of the functional groups. For Hexyl cyanoacetate, the key characteristic absorption bands are expected for the nitrile and the ester groups as detailed in Table 4.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C≡N stretch (nitrile) | 2240 - 2260 | Medium |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-O stretch (ester) | 1000 - 1300 | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra, applicable to a liquid sample like Hexyl cyanoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Hexyl cyanoacetate in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16 for good signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Hexyl cyanoacetate by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of neat (undiluted) Hexyl cyanoacetate onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Data Relationship Visualization

The logical flow of analyzing the physical and spectral data of Hexyl cyanoacetate can be represented as follows:

Caption: Logical workflow for the analysis of Hexyl cyanoacetate.

Hexyl Cyanoacetate: A Comprehensive Technical Guide to its Industrial and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Hexyl cyanoacetate is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique molecular structure, featuring a reactive methylene group flanked by a nitrile and an ester, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals. This technical guide provides an in-depth overview of the industrial and laboratory uses of hexyl cyanoacetate, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of Hexyl Cyanoacetate

The primary method for synthesizing hexyl cyanoacetate is through the Fischer esterification of cyanoacetic acid with n-hexanol, typically in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water produced is continuously removed.

Experimental Protocol: Fischer Esterification of Cyanoacetic Acid with n-Hexanol

This protocol is based on established Fischer esterification procedures and data from the synthesis of similar alkyl cyanoacetates, such as 2-ethylhexyl cyanoacetate, which has a reported yield of 92%.[1][2]

Materials:

-

Cyanoacetic acid

-

n-Hexanol

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine cyanoacetic acid (1 molar equivalent), n-hexanol (1.5-2 molar equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent and excess n-hexanol under reduced pressure.

-

Purify the resulting crude hexyl cyanoacetate by vacuum distillation to obtain the final product.

| Parameter | Value/Condition | Purpose |

| Reactants | Cyanoacetic acid, n-Hexanol | Formation of the hexyl ester of cyanoacetic acid. |

| Catalyst | Sulfuric acid or p-Toluenesulfonic acid | To protonate the carbonyl oxygen of cyanoacetic acid, increasing its electrophilicity.[3] |

| Solvent | Toluene | To facilitate azeotropic removal of water and drive the equilibrium towards product formation. |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Work-up | Washing with NaHCO₃ solution | To neutralize the acid catalyst. |

| Purification | Vacuum distillation | To isolate the pure hexyl cyanoacetate from non-volatile impurities and excess reactants. |

Key Laboratory and Industrial Applications

The reactivity of the active methylene group in hexyl cyanoacetate is central to its utility in organic synthesis. This section explores its primary applications.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving hexyl cyanoacetate. It is a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is widely used to form carbon-carbon bonds and synthesize α,β-unsaturated compounds.

This protocol is a representative example of a Knoevenagel condensation.

Materials:

-

Hexyl cyanoacetate

-

Benzaldehyde

-

Piperidine or another basic catalyst (e.g., ammonium acetate)

-

Ethanol or another suitable solvent

Procedure:

-

In a round-bottom flask, dissolve hexyl cyanoacetate (1 molar equivalent) and benzaldehyde (1 molar equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, hexyl 2-cyano-3-phenylacrylate, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reported Yield (for analogous reactions) |

| Hexyl Cyanoacetate | Benzaldehyde | Piperidine | Hexyl 2-cyano-3-phenylacrylate | High |

| Hexyl Cyanoacetate | Various aromatic aldehydes | DIPEAc | Corresponding cyanoacrylates | Good to Excellent[4] |

| Ethyl Cyanoacetate | Benzophenone | Ammonium Acetate | Ethyl 2-cyano-3,3-diphenylacrylate | 94.1%[5] |

Synthesis of Pharmaceuticals and Agrochemicals

Alkyl cyanoacetates are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6] The cyanoacetate moiety can be used to construct heterocyclic rings that form the core of many bioactive molecules.

While specific commercial drugs or pesticides derived directly from hexyl cyanoacetate are not extensively documented in publicly available literature, the chemical principles for its use are well-established through its shorter-chain analogs like ethyl cyanoacetate. These are used in the synthesis of:

-

Sulfonylurea herbicides: The cyanoacetate group is used to build substituted pyrimidine rings, which are key components of several sulfonylurea herbicides.[3]

-

Insecticides: Cyanoacetate esters are precursors to insecticides such as flufenitrile.[3]

-

Pharmaceuticals: Ethyl cyanoacetate is a building block for various drugs, including the gout medication allopurinol and the antibacterial agent trimethoprim.[7] The introduction of the hexyl group can increase the lipophilicity of the final molecule, potentially improving its formulation and delivery characteristics.[3]

Precursor for Cyanoacrylate Adhesives

Hexyl cyanoacetate is a precursor to hexyl 2-cyanoacrylate, the monomer used in certain cyanoacrylate adhesives, often referred to as "super glues." The synthesis involves a Knoevenagel condensation with formaldehyde, followed by depolymerization of the resulting polymer.

The polymerization of cyanoacrylate monomers is typically initiated by weak bases, such as moisture, and proceeds via an anionic mechanism.[8][9]

Experimental Protocol: Anionic Polymerization of Hexyl 2-Cyanoacrylate

This protocol outlines a controlled anionic polymerization.

Materials:

-

Hexyl 2-cyanoacrylate (HCA) monomer

-

Thiophenol (initiator)

-

Superbase catalyst (e.g., P4-tBu)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve the hexyl 2-cyanoacrylate monomer in freshly distilled, anhydrous THF.[3]

-

In a separate flask, prepare a solution of the thiophenol initiator and the superbase catalyst in anhydrous THF.

-

Rapidly add the initiator/catalyst solution to the stirred monomer solution.[3]

-

Monitor the polymerization. The reaction is typically very fast.

-

Terminate the polymerization by adding acidified methanol.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the poly(hexyl cyanoacetate) by filtration and dry under vacuum.

| Parameter | Value/Condition | Purpose |

| Monomer | Hexyl 2-cyanoacrylate | The building block for the polymer chain. |

| Initiator | Thiophenol | To start the polymerization process. |

| Catalyst | Superbase (e.g., P4-tBu) | To activate the initiator. |

| Solvent | Anhydrous THF | To dissolve the monomer and reagents and provide a controlled reaction environment. |

| Termination | Acidified Methanol | To quench the living anionic chain ends and stop the polymerization. |

Fragrance Industry

While hexyl acetate is a well-known fragrance ingredient with a fruity, pear-like scent, the direct application of hexyl cyanoacetate in fragrance formulations is less common.[10][11][12] However, its derivatives, produced through reactions like the Knoevenagel condensation, can lead to compounds with potential fragrance applications. The ester moiety can contribute to fruity and floral notes in a molecule.

Physical and Spectral Data

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂[13] |

| Molecular Weight | 169.22 g/mol [13] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Refractive Index | Not readily available |

| ¹H NMR (CDCl₃) | δ (ppm): 4.11-4.13 (t, 2H, -OCH₂-), 3.49 (s, 2H, -CH₂CN) (Values are for the analogous 2-ethylhexyl cyanoacetate and may vary slightly for n-hexyl cyanoacetate)[3] |

| IR (neat) | ν (cm⁻¹): ~2250 (C≡N stretch), ~1740 (C=O stretch) |

Visualizing the Processes

To better understand the chemical transformations involving hexyl cyanoacetate, the following diagrams illustrate the key reaction pathways and workflows.

Caption: Synthesis of Hexyl Cyanoacetate via Fischer Esterification.

Caption: Knoevenagel Condensation using Hexyl Cyanoacetate.

Caption: Synthesis of Hexyl 2-Cyanoacrylate and its Polymerization.

References

- 1. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 2. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 6-(4-Formylphenoxy)hexyl cyanoacetate | 142723-36-2 [smolecule.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 11. benchchem.com [benchchem.com]

- 12. iff.com [iff.com]

- 13. Hexyl cyanoacetate | C9H15NO2 | CID 25920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexyl Cyanoacetate: A Versatile Precursor in Modern Organic Synthesis

Abstract

Hexyl cyanoacetate is a valuable and versatile building block in organic synthesis. Characterized by an activated methylene group flanked by an electron-withdrawing cyano and an ester group, it serves as a key precursor in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the synthesis, properties, and core reactivity of hexyl cyanoacetate. It details its application in key organic transformations, including the Knoevenagel condensation, Michael addition, and the synthesis of complex heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic potential of hexyl cyanoacetate.

Introduction to Hexyl Cyanoacetate

Hexyl cyanoacetate (n-hexyl cyanoacetate) is an organic compound featuring a hexyl ester of cyanoacetic acid. Its molecular structure contains three key functional groups: a nitrile (-C≡N), an ester (-COOR), and an active methylene group (-CH₂-) positioned between them. This unique arrangement makes the methylene protons acidic and easily removable by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile, making hexyl cyanoacetate an excellent precursor for constructing complex molecular architectures.

The hexyl group, a lipophilic alkyl chain, imparts increased solubility in organic solvents compared to its shorter-chain analogs like ethyl cyanoacetate. This property can be advantageous for optimizing reaction conditions and for introducing lipophilicity into target molecules, a common strategy in medicinal chemistry to improve pharmacokinetic profiles. Its applications span the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of hexyl cyanoacetate are summarized below. This data is crucial for its handling, storage, and characterization in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | hexyl 2-cyanoacetate | [2] |

| Synonyms | n-hexyl cyanoacetate, Cyanoacetic acid hexyl ester | [2][3] |

| CAS Number | 13361-53-0 | [2] |

| Molecular Formula | C₉H₁₅NO₂ | [2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Density | 0.9716 g/cm³ | [4] |

Spectroscopic data is essential for the identification and purity assessment of hexyl cyanoacetate and its derivatives.

| Spectroscopic Data | Description |

| ¹H NMR | Data available, typically showing signals for the hexyl chain protons and the characteristic singlet for the active methylene protons. |

| ¹³C NMR | Data available for the characterization of the carbon skeleton. |

| IR Spectroscopy | Characteristic peaks for C≡N (nitrile), C=O (ester), and C-O bonds are observable. |

| Mass Spectrometry | GC-MS data is available for identification and fragmentation analysis.[2] |

Synthesis of Hexyl Cyanoacetate

The most common method for synthesizing hexyl cyanoacetate is the direct Fischer esterification of cyanoacetic acid with n-hexanol. This reaction is typically catalyzed by a strong acid and often involves the removal of water to drive the equilibrium toward the product.

Caption: Fischer esterification of cyanoacetic acid with n-hexanol.

Experimental Protocol: Synthesis via Transesterification

An alternative approach is the transesterification of a lower alkyl cyanoacetate (e.g., methyl cyanoacetate) with n-hexanol, catalyzed by a compound like dibutyltin oxide.

Objective: To synthesize hexyl cyanoacetate from methyl cyanoacetate and 1-hexanol.

Materials:

-

Methyl cyanoacetate

-

1-Hexanol

-

Dibutyltin oxide (catalyst)

-

Reaction apparatus with reflux condenser and a system for removing methanol

Procedure:

-

In a suitable reaction flask, combine methyl cyanoacetate and an excess of 1-hexanol.

-

Add a catalytic amount of dibutyltin oxide to the mixture.

-

Heat the reaction mixture to reflux (approximately 160°C).

-

Continuously remove the methanol formed during the reaction to drive the equilibrium towards the formation of hexyl cyanoacetate.

-

Monitor the reaction progress using gas chromatography (GC) to determine the conversion of methyl cyanoacetate.

-

Once the reaction is complete (e.g., after 8 hours, with conversion rates reaching ~98%), cool the mixture to room temperature.

-

Purify the resulting hexyl cyanoacetate from the excess hexanol and catalyst, typically via distillation under reduced pressure.

Results: This method has been reported to achieve high conversion rates (98%) and selectivity (98%) for the desired hexyl cyanoacetate product.[5]

| Parameter | Condition/Reagent | Purpose |

| Reactants | Methyl Cyanoacetate, 1-Hexanol | Ester and alcohol for transesterification |

| Catalyst | Dibutyltin oxide | To facilitate the transesterification reaction |

| Temperature | ~160°C (Reflux) | To provide sufficient energy for the reaction |

| Methanol Removal | Distillation | To shift the reaction equilibrium to the product side |

| Reaction Time | ~8 hours | To achieve high conversion |

| Conversion | 98% | [5] |

| Selectivity | 98% | [5] |

Core Reactivity and Applications in Synthesis

The synthetic utility of hexyl cyanoacetate is dominated by the reactivity of its active methylene group. In the presence of a base, a proton is abstracted to form a resonance-stabilized carbanion, which is a powerful nucleophile.

Caption: Formation of a nucleophilic carbanion from hexyl cyanoacetate.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving hexyl cyanoacetate.[1] It is a nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product, often a cyanoacrylate.[6] This reaction is typically catalyzed by a weak base like an amine.[6]

Caption: General workflow for a Knoevenagel condensation experiment.

Objective: To synthesize an alkyl 2-cyano-3-aryl-acrylate via Knoevenagel condensation of an aromatic aldehyde and an alkyl cyanoacetate.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Hexyl cyanoacetate (1 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) or another suitable catalyst[7][8]

-

Solvent (e.g., dichloromethane (MDC), toluene)

-

Standard laboratory glassware for reaction, extraction, and purification

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and hexyl cyanoacetate (1 mmol) in the chosen solvent.

-

Add the catalyst (e.g., DIPEAc) to the solution.

-

Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 3-6 hours), cool the mixture to 40-45°C.[7]

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the desired cyanoacrylate.[7]

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield | Reference |

| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | MDC, Reflux, 3h | 91% | [7][8] |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | MDC, Reflux, 3h | 94% | [7][8] |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | MDC, Reflux, 4h | 95% | [7][8] |

| 2-Furaldehyde | Ethyl Cyanoacetate | DBU/Water | rt, 1.5h | 94% | [9] |

Michael Addition

The activated methylene group of hexyl cyanoacetate also makes it an excellent Michael donor for conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds.[10][11] This reaction is a powerful tool for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic intermediates. The reaction is typically catalyzed by a base that generates the enolate from hexyl cyanoacetate.[10]

Synthesis of Heterocyclic Compounds

Alkyl cyanoacetates are crucial precursors for the synthesis of a wide array of heterocyclic compounds. The cyano and ester functionalities, along with the active methylene group, provide multiple reactive sites for cyclization reactions.

-

Pyrimidines: Condensation of an alkyl cyanoacetate with a guanidine-type reagent is a common strategy to form substituted pyrimidine rings.[1] These pyrimidine cores are found in many sulfonylurea herbicides and pharmaceuticals like Trimethoprim.[1][12]

-

Pyridines and Pyridones: Alkyl cyanoacetates react with chalcones or other α,β-unsaturated ketones in the presence of ammonium acetate to yield highly substituted dihydropyridine or pyridone derivatives.[13][14]

-

Other Heterocycles: The versatility of the cyanoacetate scaffold allows for its use in the synthesis of purines, pteridines (like folic acid), pyrroles, and pyrazoles.[12]

Caption: Generalized pathway for synthesizing heterocycles from hexyl cyanoacetate.

Conclusion

Hexyl cyanoacetate is a highly effective and adaptable precursor in organic synthesis. Its value is derived from the dual reactivity of its cyano and ester groups and, most importantly, its acidic methylene protons. This guide has detailed its synthesis, properties, and central role in foundational reactions such as the Knoevenagel condensation and the synthesis of diverse heterocyclic systems. The lipophilic hexyl moiety offers additional advantages in solubility and product modification. For researchers and professionals in chemical and pharmaceutical development, a thorough understanding of hexyl cyanoacetate's reactivity provides a powerful tool for the efficient construction of complex and biologically active molecules.

References

- 1. 2-Ethylhexyl cyanoacetate | High-Purity Reagent | RUO [benchchem.com]

- 2. Hexyl cyanoacetate | C9H15NO2 | CID 25920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hexyl cyanoacetate | 13361-53-0 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 9. asianpubs.org [asianpubs.org]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Hexyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hexyl cyanoacetate is a valuable reagent in organic synthesis, primarily due to the reactivity of its active methylene group. This central carbon, positioned between two powerful electron-withdrawing groups—a nitrile and an ester—exhibits significant acidity, facilitating the formation of a stabilized carbanion. This nucleophilic intermediate is the cornerstone of numerous carbon-carbon bond-forming reactions, making hexyl cyanoacetate a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This guide provides a detailed exploration of the physicochemical properties, core reactivity, and key transformations of hexyl cyanoacetate, including the Knoevenagel condensation, Michael addition, alkylation, and subsequent decarboxylation reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for laboratory professionals.

Physicochemical Properties of Hexyl Cyanoacetate

Hexyl cyanoacetate is a colorless liquid with properties that make it suitable for a variety of reaction conditions.[2][4] Its hexyl ester group confers greater solubility in organic solvents compared to shorter-chain analogs.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [4][5] |

| Molecular Weight | 169.22 g/mol | [4][5] |

| CAS Number | 13361-53-0 | [5][6] |

| Density | 0.972 g/cm³ | [4][6] |

| Boiling Point | 228.7 °C at 760 mmHg | [4][6] |

| Flash Point | 98.2 °C | [4][6] |

| Refractive Index | 1.435 | [4][6] |

| Solubility | Highly soluble in non-polar organic solvents (e.g., hexane, chloroform); moderately soluble in ethanol; poorly soluble in water. | [2] |

The Active Methylene Group: Source of Reactivity

The defining feature of hexyl cyanoacetate is the methylene (-CH₂-) group flanked by the cyano (-C≡N) and the ester (-COOR) groups.[1][7] These electron-withdrawing groups inductively pull electron density away from the central carbon, significantly increasing the acidity of the methylene protons.[8] In the presence of a base, one of these protons is readily abstracted to form a resonance-stabilized carbanion, which is a potent nucleophile.[1]

The pKa of the active methylene protons in similar cyanoacetate esters is approximately 9-11, allowing for deprotonation with even mild bases.[9]

Key Reactions and Methodologies

The nucleophilic carbanion derived from hexyl cyanoacetate is a key intermediate in several fundamental carbon-carbon bond-forming reactions.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of the hexyl cyanoacetate carbanion to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[10] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt.[11][12][13]

-

Objective: To synthesize hexyl 2-cyano-3-phenylacrylate from benzaldehyde and hexyl cyanoacetate.

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexyl cyanoacetate (1.0 eq), benzaldehyde (1.0 eq), and an appropriate solvent such as toluene or heptane.[14]

-

Add a catalytic amount of ammonium acetate (0.1-0.2 eq) and a C₃-C₆ monocarboxylic acid like propionic acid (1.0-1.5 eq).[14]

-

Heat the mixture to reflux (approx. 95-120 °C) and monitor the reaction by observing the collection of water in the Dean-Stark trap.[14]

-

Continue heating until no more water is evolved or TLC analysis indicates the consumption of starting materials (typically 3-8 hours).

-

Cool the reaction mixture to room temperature. Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield the desired α,β-unsaturated ester.

(Data adapted from reactions using analogous alkyl cyanoacetates)

| Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | DABCO / [HyEtPy]Cl | Water | 50 | 5 | 99 | [15] |

| 4-Nitrobenzaldehyde | DABCO / [HyEtPy]Cl | Water | 50 | 5 | 98 | [15] |

| 4-Chlorobenzaldehyde | DABCO / [HyEtPy]Cl | Water | 50 | 10 | 97 | [15] |

| 2-Furaldehyde | DBU / Water | Water | RT | 10 | 94 | [16] |

| Cyclohexanone | DBU / Water | Water | RT | 30 | 91 | [16] |

Michael Addition (1,4-Conjugate Addition)

In the Michael reaction, the carbanion from hexyl cyanoacetate acts as a "Michael donor" and adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a "Michael acceptor".[17][18][19] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents.[18]

-

Objective: To synthesize the Michael adduct from hexyl cyanoacetate and methyl vinyl ketone.

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C.

-

Slowly add hexyl cyanoacetate (1.0 eq) to the cooled solution while stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the carbanion.

-

Add the Michael acceptor, methyl vinyl ketone (1.0 eq), dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by pouring it into a cold, dilute solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to isolate the Michael adduct.

Alkylation

The nucleophilic carbanion of hexyl cyanoacetate can be readily alkylated by reacting it with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction.[20][21] This allows for the introduction of various alkyl substituents at the α-position. If a second acidic proton remains, a second, different alkyl group can be introduced by repeating the process.[21]

-

Objective: To synthesize hexyl 2-cyanopropanoate via methylation.

-

Dissolve sodium (1.0 eq) in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add hexyl cyanoacetate (1.0 eq) dropwise at room temperature.[21]

-

After stirring for 15-30 minutes, add methyl iodide (1.05 eq) to the resulting sodium salt solution. The reaction is often exothermic and may require cooling.[21]

-

Stir the mixture at room temperature or heat under reflux for 1-3 hours until the reaction is complete (indicated by the mixture becoming neutral to litmus paper or by TLC).[21]

-

Distill off the bulk of the ethanol solvent.

-

Add water to the residue and extract the product with diethyl ether.[21]

-

Wash the ether layer with water, dry over anhydrous calcium chloride, filter, and concentrate under reduced pressure.[21]

-

Fractionally distill the crude product under vacuum to obtain pure hexyl 2-cyanopropanoate.

Decarboxylation of Derivatives

Derivatives of hexyl cyanoacetate, particularly those that have been alkylated or have undergone Michael addition, are often subjected to hydrolysis and decarboxylation to yield substituted nitriles or carboxylic acids. The Krapcho decarboxylation is a widely used method for this transformation, involving heating the cyano-ester in a polar aprotic solvent like DMSO with a salt and a small amount of water.[22][23][24]

-

Objective: To convert a substituted hexyl cyanoacetate derivative to the corresponding nitrile.

-

In a round-bottom flask, combine the substituted hexyl cyanoacetate (1.0 eq), lithium chloride (LiCl, 1.2 eq), a small amount of water (1.2 eq), and dimethyl sulfoxide (DMSO).[22]

-

Heat the mixture with stirring to a high temperature, typically between 120-180 °C.[22]

-

Monitor the reaction by TLC or by observing the cessation of CO₂ evolution. The reaction can take several hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent like ethyl acetate.[22]

-

Combine the organic layers and wash thoroughly with brine to remove DMSO.[22]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting nitrile product by distillation or chromatography.

General Experimental Workflow

The utilization of hexyl cyanoacetate in a multi-step synthesis often follows a logical progression of activation, bond formation, and final modification.

Applications in Drug Development and Research

The reactivity of the active methylene group makes hexyl cyanoacetate and its analogs crucial intermediates in the synthesis of a wide array of bioactive molecules and complex heterocycles.[2][3][25] For example, the core structures of various pharmaceuticals, such as barbiturates, anti-inflammatory agents, and anticonvulsants, can be constructed using synthetic pathways that rely on the reactions described above.[3][25] The cyanoacetate moiety is instrumental in building substituted pyrimidines, which are precursors to sulfonylurea herbicides and drugs like trimethoprim.[1][3] The lipophilic hexyl chain can also be advantageous for modulating the solubility and pharmacokinetic properties of target molecules in drug discovery projects.[1]

Conclusion

Hexyl cyanoacetate is a potent and versatile synthetic intermediate, owing its utility to the pronounced reactivity of its active methylene group. The ease of carbanion formation under basic conditions enables a host of robust and reliable carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and alkylations. The resulting functionalized products can be further transformed, notably through decarboxylation, to access a diverse range of chemical structures. A thorough understanding of these reaction principles and methodologies is essential for researchers and scientists aiming to leverage this reagent in the fields of medicinal chemistry, drug development, and materials science.

References

- 1. 2-Ethylhexyl cyanoacetate | High-Purity Reagent | RUO [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. hexyl cyanoacetate | CAS#:13361-53-0 | Chemsrc [chemsrc.com]

- 5. Hexyl cyanoacetate | C9H15NO2 | CID 25920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexyl cyanoacetate | 13361-53-0 [chemnet.com]

- 7. Active methylene compounds | PDF [slideshare.net]

- 8. EaseToLearn.com [easetolearn.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 15. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 16. asianpubs.org [asianpubs.org]

- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 18. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 21. zenodo.org [zenodo.org]

- 22. benchchem.com [benchchem.com]

- 23. Decarboxylation [organic-chemistry.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. cognitivemarketresearch.com [cognitivemarketresearch.com]

An In-depth Technical Guide to the Core Reaction Mechanisms of Hexyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl cyanoacetate is a versatile building block in organic synthesis, prized for its activated methylene group positioned between two electron-withdrawing groups: a nitrile and an ester. This structural feature imparts significant reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized molecules, including α,β-unsaturated compounds, complex heterocyclic systems, and valuable intermediates for the pharmaceutical and fine chemical industries. This technical guide provides a detailed exploration of the fundamental reaction mechanisms involving hexyl cyanoacetate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of its chemistry.

Core Physicochemical and Spectroscopic Data of Hexyl Cyanoacetate

A thorough understanding of the physical and spectral properties of hexyl cyanoacetate is fundamental for its application in synthesis and for the characterization of its reaction products.

| Property | Value | Reference |

| IUPAC Name | hexyl 2-cyanoacetate | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| CAS Number | 13361-53-0 | [1] |

| Appearance | Colorless liquid | |

| Solubility | Low solubility in water; soluble in many organic solvents such as ethanol, hexane, and chloroform. | [2] |

Table 1: Physicochemical Properties of Hexyl Cyanoacetate

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the hexyl chain protons, the ester methylene protons, and the α-methylene protons adjacent to the cyano and carbonyl groups. |

| ¹³C NMR | Resonances for the carbons of the hexyl chain, the ester carbonyl carbon, the nitrile carbon, and the α-carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch, the C=O stretch of the ester, and C-H stretches. |

Table 2: Key Spectroscopic Features of Hexyl Cyanoacetate

Synthesis of Hexyl Cyanoacetate

The most common method for the synthesis of hexyl cyanoacetate is through the Fischer esterification of cyanoacetic acid with hexanol, typically in the presence of an acid catalyst. The continuous removal of water drives the reaction to completion.

Experimental Protocol: Synthesis of Hexyl Cyanoacetate

Materials:

-

Cyanoacetic acid

-

n-Hexanol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add cyanoacetic acid (1.0 eq), n-hexanol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.